1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
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Description
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields such as neuroscience, cancer research, and drug discovery.
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of compounds incorporating the 1,3,4-oxadiazole moiety, such as "1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea", is of significant interest in medicinal chemistry. Studies demonstrate methodologies to synthesize derivatives through successive transformations, highlighting their versatility for further chemical modifications. For instance, the Curtius rearrangement has been employed to synthesize sulfonamides and urea derivatives containing 5-(2,5-dimethylphenyl)isoxazole fragments, indicative of the chemical flexibility and the potential to create a wide range of bioactive molecules (Potkin, Petkevich, & Zalesskaya, 2009).
Biological Activities and Applications
The compound's derivatives demonstrate significant biological activities, including antimicrobial and anti-proliferative effects. Specifically, derivatives of 1,3,4-oxadiazole have been synthesized with noted inhibitory activities against pathogenic Gram-positive and Gram-negative bacteria, as well as potential anti-proliferative activities against various cancer cell lines. This suggests the compound's scaffold could be a promising candidate for developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
1-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-11-6-7-12(2)14(8-11)18-23-24-20(29-18)22-19(25)21-13-9-15(26-3)17(28-5)16(10-13)27-4/h6-10H,1-5H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXGDMFEHCFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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